REACTION_SMILES
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[C:1]([O:2][CH:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]1[c:12]2[cH:13][cH:14][n:15][cH:16][c:17]2[cH:18][cH:19][cH:20]1)(=[O:3])[CH3:4].[CH3:21][CH2:22][OH:23]>>[CH2:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[c:11]1[c:12]2[cH:13][cH:14][n:15][cH:16][c:17]2[cH:18][cH:19][cH:20]1
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Name
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CCOC(=O)C(OC(C)=O)c1cccc2cnccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(OC(C)=O)c1cccc2cnccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1cccc2cnccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |